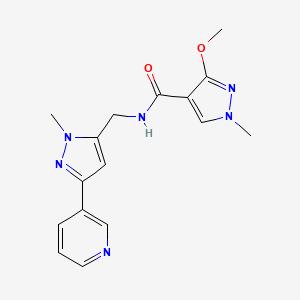![molecular formula C13H20N2O B2394880 N,N-dimetil-2-[(3-metilpiridin-2-il)oxi]ciclopentan-1-amina CAS No. 2200107-62-4](/img/structure/B2394880.png)
N,N-dimetil-2-[(3-metilpiridin-2-il)oxi]ciclopentan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a synthetic compound belonging to the class of cyclopentane derivatives. It has garnered interest in scientific research due to its potential therapeutic effects in various medical conditions, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules
Biology: Investigating its effects on cellular processes and signaling pathways
Medicine: Potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as psychiatric disorders such as schizophrenia
Industry: Used in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the reaction of 3-methylpyridin-2-ol with cyclopentanone in the presence of a base, followed by reductive amination with dimethylamine. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Reductive Amination: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives and pyridine derivatives, depending on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism by which N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and acetylcholine, which are crucial in neurodegenerative and psychiatric disorders. The compound may also influence oxidative stress pathways and inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-4-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine
- N,N-dimethyl-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine
- N,N-dimethyl-2-[(3-ethylpyridin-2-yl)oxy]cyclopentan-1-amine .
Uniqueness
N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine stands out due to its specific substitution pattern on the cyclopentane ring and the pyridine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(3-methylpyridin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-6-5-9-14-13(10)16-12-8-4-7-11(12)15(2)3/h5-6,9,11-12H,4,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTJIUDNLSUORL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCCC2N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2394807.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2394808.png)
![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)


![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)
![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)
